1H-Pyrido[2,3-f][1,2,4]triazepine

Catalog No.
S1773941
CAS No.
111190-42-2
M.F
C7H6N4
M. Wt
146.153
Availability
Inquiry
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1H-Pyrido[2,3-f][1,2,4]triazepine

CAS Number

111190-42-2

Product Name

1H-Pyrido[2,3-f][1,2,4]triazepine

IUPAC Name

1H-pyrido[2,3-f][1,2,4]triazepine

Molecular Formula

C7H6N4

Molecular Weight

146.153

InChI

InChI=1S/C7H6N4/c1-2-6-7(9-3-1)4-8-5-10-11-6/h1-5,11H

InChI Key

ODYMWPZAXUBRMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=NN2)N=C1

Synonyms

1H-Pyrido[2,3-f]-1,2,4-triazepine(9CI)

1H-Pyrido[2,3-f][1,2,4]triazepine is a nitrogen-containing heterocyclic compound characterized by a fused pyridine and triazepine ring system. Its structure features a pyridine ring fused to a triazepine, which is a seven-membered ring containing two nitrogen atoms. This compound is part of a broader class of triazepines that exhibit significant biological and pharmacological activities, making them of interest in medicinal chemistry and drug development.

The chemical reactivity of 1H-Pyrido[2,3-f][1,2,4]triazepine primarily involves nucleophilic substitutions and electrophilic additions. It can participate in various reactions such as:

  • Nucleophilic Addition: The nitrogen atoms in the triazepine ring can act as nucleophiles, allowing for reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Cyclization Reactions: The compound can also be involved in cyclization reactions leading to the formation of more complex heterocyclic structures.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.

1H-Pyrido[2,3-f][1,2,4]triazepine and its derivatives have been investigated for various biological activities. Notable findings include:

  • Anticancer Activity: Some derivatives have shown potent activity against certain cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Properties: Studies have reported antimicrobial effects against a range of bacteria and fungi, suggesting utility in treating infectious diseases .
  • CNS Activity: Certain derivatives exhibit neuroprotective effects, making them candidates for treating neurological disorders.

The biological activity is often attributed to the unique structural features of the compound, allowing for interactions with biological targets.

Several synthetic routes have been developed for 1H-Pyrido[2,3-f][1,2,4]triazepine:

  • Condensation Reactions: One common method involves the condensation of 1-amino-2-imino-pyridine derivatives with α-keto acids under acidic conditions . This method utilizes high-pressure environments to enhance yields.
  • Solvent-Free Synthesis: Recent advancements propose solvent-free methods that allow for efficient synthesis without the need for hazardous solvents, improving safety and environmental impact .
  • Fused Ring Systems: Techniques involving the fusion of simpler heterocycles have also been explored, leading to diverse derivatives with varying biological activities.

The applications of 1H-Pyrido[2,3-f][1,2,4]triazepine extend across several fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their anticancer and antimicrobial properties.
  • Agricultural Chemistry: Compounds derived from this structure may serve as agrochemicals or pesticides due to their bioactivity against pathogens.
  • Material Science: The unique properties of these compounds may be harnessed in developing new materials with specific functionalities.

Interaction studies have focused on understanding how 1H-Pyrido[2,3-f][1,2,4]triazepine interacts with various biological molecules. These include:

  • Protein Binding Studies: Investigating how these compounds bind to proteins can provide insights into their mechanism of action and potential side effects.
  • Molecular Docking Studies: Computational studies have been conducted to predict binding affinities and interactions with target enzymes or receptors, aiding in drug design.

Several compounds share structural features with 1H-Pyrido[2,3-f][1,2,4]triazepine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1H-Pyrido[2,3-f][1,2,4]triazepinePyridine-TriazepineAnticancer and antimicrobial properties
Pyrido[3,2-f][1,2,4]triazepinePyridine-TriazepineDifferent fusion pattern; less studied biologically
Pyrazolo[3,4-b][1,2,4]triazepinePyrazole-TriazepineExhibits different biological activities
Indole-based TriazepinesIndole-TriazepineKnown for CNS activity; distinct pharmacological profile

The uniqueness of 1H-Pyrido[2,3-f][1,2,4]triazepine lies in its specific arrangement of nitrogen atoms and fused rings that contribute to its diverse biological activities and potential applications in pharmaceuticals.

The development of 1H-pyrido[2,3-f]triazepine is rooted in the broader exploration of triazepine derivatives. Triazepines, particularly 1,2,4-triazepines, gained prominence in the 1970s–1990s due to their potential in medicinal chemistry. Early studies focused on monocyclic triazepines, but fused systems like pyrido-triazepines emerged later as researchers sought to enhance stability and bioactivity.

Structural Classification Within Heterocyclic Chemistry

1H-Pyrido[2,3-f]triazepine belongs to the class of fused nitrogen heterocycles, specifically benzotriazepines. Its classification is defined by:

  • Fusion Pattern: The pyridine ring is fused to the triazepine at positions 2 and 3, creating a bicyclic system.
  • Nitrogen Distribution: The triazepine contains three nitrogen atoms at positions 1, 2, and 4, while the pyridine contributes a lone nitrogen at position 3.
  • Aromaticity: Computational studies suggest partial aromatic character in the triazepine ring due to delocalized π-electrons and lone pairs from nitrogen atoms.

Comparative Analysis of Triazepine Derivatives

CompoundFusion PatternNitrogen PositionsKey Applications
Pyrido[2,3-f]triazepine[2,3-f]-fused1, 2, 4 (triazepine); 3 (pyridine)Antimicrobial, anticancer research
Pyrido[1,2-b]triazepine[1,2-b]-fused1, 2, 4 (triazepine); 2 (pyridine)Antioxidant agents
Pyrrolo[2,1-f]triazine[2,1-f]-fused1, 2, 4 (triazepine); 3 (pyrrole)Kinase inhibitors, C-nucleosides

Significance in Nitrogen-Rich Heterocycle Research

Nitrogen-rich heterocycles are pivotal in drug discovery due to their ability to engage in hydrogen bonding and π-stacking interactions with biological targets. 1H-Pyrido[2,3-f]triazepine’s significance lies in:

Synthetic Versatility

The compound serves as a scaffold for further functionalization. Methods include:

  • Condensation Reactions: With α-keto acids or epoxides to form fused derivatives.
  • Cyclization: Using electrophilic reagents like dibenzoylmethane or ethyl benzoylacetate to generate annulated systems.
  • Regioselective Epoxide Opening: Epoxides react preferentially with the N-amino group of 1,6-diaminopyridone intermediates, enabling controlled ring formation.

XLogP3

0.6

Dates

Last modified: 07-19-2023

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